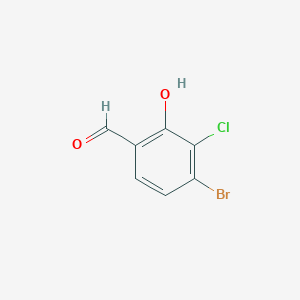
4-Bromo-3-chloro-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Bromo-3-chloro-2-hydroxybenzaldehyde is a halogenated aromatic aldehyde with potential for various chemical applications. While the specific compound is not directly studied in the provided papers, related halogenated benzaldehydes have been synthesized and analyzed, offering insights into the behavior of such compounds.
Synthesis Analysis
The synthesis of halogenated benzaldehydes can be achieved through different methods. For instance, the synthesis of 3-bromo-4-hydroxybenzaldehyde has been reported using p-hydroxybenzaldehyde and bromine in chloroform, achieving a high yield of 94.5% . Another method involves using p-hydroxybenzaldehyde with H2O2/HBr as the bromination agent, yielding 70.04% under optimized conditions . These methods suggest that the synthesis of this compound could potentially be carried out through similar halogenation reactions, with careful control of reaction conditions to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of halogenated benzaldehydes can be characterized using techniques such as X-ray crystallography. For example, a new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, where the bromine atom deviates significantly from the plane of the benzene ring . This indicates that the introduction of halogen atoms can influence the molecular geometry of the benzaldehyde derivatives, which could be relevant for the molecular structure analysis of this compound.
Chemical Reactions Analysis
Halogenated benzaldehydes can undergo various chemical reactions. An unexpected product, 2-bromo-3-hydroxybenzaldehyde, was formed during the bromination of 3-hydroxybenzaldehyde, contrary to literature reports . This highlights the potential for unforeseen products in halogenation reactions, which could be a consideration in the chemical reactions analysis of this compound. Additionally, the use of palladium-catalyzed C-H activation for the selective ortho-bromination of benzaldoximes to synthesize substituted 2-bromobenzaldehydes suggests that similar catalytic methods could be explored for the targeted synthesis of halogenated benzaldehydes.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzaldehydes can be determined through various analytical techniques. Gas chromatography has been used to separate and determine 3-bromo-4-hydroxybenzaldehyde, providing a method that is simple, fast, accurate, and precise . The separation of chlorinated 4-hydroxybenzaldehydes on a non-polar SE-30 capillary column has also been studied, revealing the influence of chlorine substitution on retention behavior . These studies suggest that similar analytical methods could be applied to determine the physical and chemical properties of this compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Hydrazone Compounds
4-Bromo-3-chloro-2-hydroxybenzaldehyde has been utilized in the synthesis and characterization of hydrazone compounds. Specifically, it has been reacted with 4-chlorobenzohydrazide to produce isostructural hydrazone compounds. These compounds were characterized by X-ray determination, revealing their crystal structures and molecular conformations. The adjacent molecules in these structures are linked through hydrogen bonds, forming dimers (Wang, You, & Wang, 2011).
Application in Non-Peptide CCR5 Antagonist Synthesis
The compound has been a crucial precursor in the synthesis of novel non-peptide CCR5 antagonists. It's involved in multiple steps of synthesis, including elimination, reduction, and bromination reactions. The structures of the final products are characterized using various spectroscopic methods, confirming their potential bioactivities (Bi, 2014), (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Safety and Hazards
The safety information for 4-Bromo-3-chloro-2-hydroxybenzaldehyde includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Similar compounds like 3-bromo-4-hydroxybenzaldehyde and 4-Bromo-2-hydroxybenzaldehyde have been used in the synthesis of various biochemical reagents and γ-secretase modulators , respectively. These targets play crucial roles in biological processes and disease states.
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 4-Bromo-3-chloro-2-hydroxybenzaldehyde may interact with its targets in a similar manner, leading to changes in the target molecules.
Biochemical Pathways
For instance, 3-Bromo-4-hydroxybenzaldehyde has been involved in the formation of brominated phenols .
Pharmacokinetics
It’s soluble in methanol , which may influence its absorption and distribution in the body
Result of Action
For example, 4-Bromo-2-hydroxybenzaldehyde has been used in the synthesis of γ-secretase modulators , which can have profound effects on cellular processes.
Action Environment
It’s known that it should be stored in a dark place, sealed, and dry , suggesting that light, air, and moisture may affect its stability.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-Bromo-3-chloro-2-hydroxybenzaldehyde are largely determined by its interactions with various biomolecules. It can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . The bromo and chloro groups on the benzene ring make it a good electrophile, allowing it to react with various nucleophiles .
Cellular Effects
It has been suggested that it may have anti-inflammatory effects . It is also known to interact with the PD-1/PD-L1 immune checkpoint, potentially enhancing its inhibitory effects .
Molecular Mechanism
At the molecular level, this compound can undergo a variety of reactions. For instance, it can participate in free radical reactions, where it loses the bromo atom to form a succinimidyl radical . It can also undergo nucleophilic substitution reactions, where it reacts with a nucleophile to replace the bromo or chloro group .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
It is known that the compound can be synthesized from L-tyrosine in certain marine red algae .
Eigenschaften
IUPAC Name |
4-bromo-3-chloro-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTVJXPEUIMWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

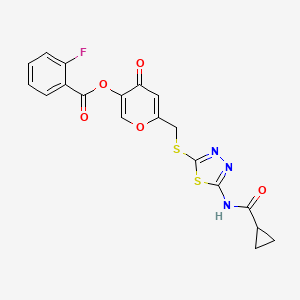
![(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526671.png)


![2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2526677.png)
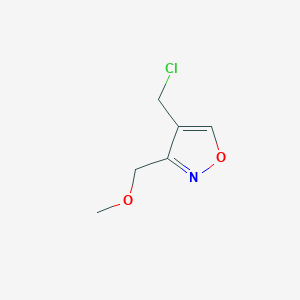
![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)

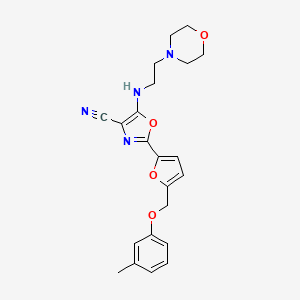
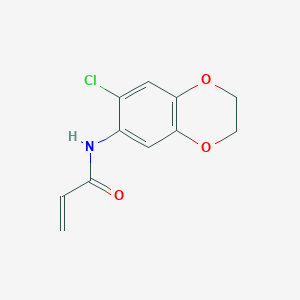
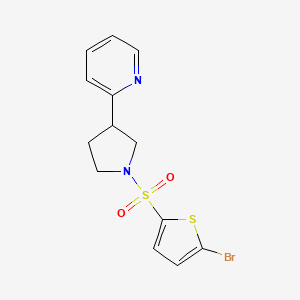
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2526689.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2526690.png)
![Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate](/img/structure/B2526692.png)